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Compound of Interest

Compound Name: 6-Methyl-2-pyridinemethanol

Cat. No.: B071962

This document serves as a comprehensive technical resource for researchers, chemists, and
drug development professionals engaged in the use of 6-Methyl-2-pyridinemethanol (CAS
No. 1122-71-0). It provides an in-depth analysis of its chemical properties, synthesis, reactivity,
and applications, with a focus on practical, field-tested insights and methodologies.

Executive Summary: A Versatile Pyridinic Building
Block

6-Methyl-2-pyridinemethanol, a substituted pyridine derivative, is a cornerstone in the
synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive
hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations. This
guide will elucidate the strategic advantages of employing this molecule in the design and
synthesis of novel compounds, particularly within the pharmaceutical and materials science
landscapes.

Core Physicochemical & Spectroscopic Data

A foundational understanding of the physicochemical and spectroscopic characteristics of 6-
Methyl-2-pyridinemethanol is essential for its effective application and quality control.

Table 1: Physicochemical Properties
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Property Value

CAS Number 1122-71-0[1]

Molecular Formula C7HaNOJ[1]

Molecular Weight 123.15 g/mol [1]

Appearance White to off-white solid[1]

Melting Point 32-34 °C[1]

Boiling Point 105-108 °C at 12 mmHg

Solubility Soluble in water, methanol, ethanol, and

chloroform.

Spectroscopic Profile: A Structural Signature

The identity and purity of 6-Methyl-2-pyridinemethanol are unequivocally established through
a combination of spectroscopic techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct
signals corresponding to the methyl, methylene, and aromatic protons. The aromatic region
typically shows a characteristic splitting pattern for the three protons on the substituted
pyridine ring.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display
seven unique carbon signals, which can be assigned to the methyl carbon, the methylene
carbon, and the five distinct carbons of the pyridine ring.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the
3300-3100 cm~1 region, characteristic of the O-H stretching vibration of the alcohol. Other
significant peaks include those for C-H and C=N/C=C bonds.[2][3]

e Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight with a
prominent molecular ion peak at m/z = 123.15.
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Synthesis and Production: From Precursor to
Product

The most prevalent synthetic route to 6-Methyl-2-pyridinemethanol commences with the
selective oxidation of 2,6-lutidine (2,6-dimethylpyridine).

Synthesis Pathway Overview

2,6-Lutidine Selective Oxidation 6-Methyl-2-pyridinecarboxylic Acid Derivative Reduction 6-Methyl-2-pyridinemethanol

Click to download full resolution via product page

Caption: General synthesis pathway from 2,6-lutidine.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a conceptualized procedure based on established chemical principles for the
selective oxidation and subsequent reduction of 2,6-lutidine.

Step 1: Selective Mono-oxidation of 2,6-Lutidine

o Rationale: The selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid is
the critical step. This can be achieved using various oxidizing agents, with careful control of
stoichiometry and reaction conditions to minimize over-oxidation. A patented method utilizes
hydrogen peroxide with a tungsten-based catalyst.[4]

e Procedure:
o In areaction vessel, dissolve 2,6-lutidine in glacial acetic acid.
o Add a catalytic amount of a tungsten-based catalyst (e.g., sodium tungstate).

o Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 40
°C.
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o After the initial exothermic reaction subsides, gently heat the mixture to ensure complete
conversion.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Upon completion, neutralize the reaction mixture and extract the 6-methyl-2-
pyridinecarboxylic acid.

Step 2: Reduction of 6-Methyl-2-pyridinecarboxylic Acid

o Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium
aluminum hydride (LiAlH4) is a powerful and effective reagent for this transformation.

e Procedure:

[¢]

In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon),
suspend LiAlH4 in an anhydrous ether solvent such as tetrahydrofuran (THF).

o Cool the suspension in an ice bath.

o Slowly add a solution of 6-methyl-2-pyridinecarboxylic acid in THF to the LiAIH4
suspension.

o After the addition is complete, allow the reaction to stir at room temperature.
o Monitor the reaction by TLC.

o Carefully quench the reaction by the sequential addition of water and an aqueous base
solution.

o Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

o Dry the combined organic extracts, remove the solvent under reduced pressure, and purify
the crude product by distillation or chromatography to yield 6-Methyl-2-
pyridinemethanol.
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Chemical Reactivity and Synthetic Utility

The dual functionality of 6-Methyl-2-pyridinemethanol provides two primary sites for chemical
modification: the hydroxyl group and the pyridine ring.

Transformations of the Hydroxymethyl Group

The alcohol moiety is a versatile handle for a range of synthetic transformations.

» Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnOz2) or
pyridinium chlorochromate (PCC) can selectively oxidize the primary alcohol to 6-methyl-2-
pyridinecarboxaldehyde, a valuable intermediate for further carbon-carbon bond-forming
reactions.

e Halogenation: The hydroxyl group can be readily converted to a good leaving group, such as
a chloride, using reagents like thionyl chloride (SOCI2).[5] This transformation proceeds via
an SN2 mechanism, especially in the presence of a non-nucleophilic base like pyridine, and
opens the door to a variety of nucleophilic substitution reactions.[5]

Reaction Schematic: Key Transformations

Mild Oxidation (e.g., PCC, MnO2

o)

6-Methyl-2-pyridinecarboxaldehydea

6-Methyl-2-pyridinemethanol Halogenation (e.g., SOCIz)

\>(2-(ChIoromethyl)-6-methylpyridin%
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Caption: Key synthetic transformations of 6-Methyl-2-pyridinemethanol.

The Pyridine Ring as a Ligand

The nitrogen atom of the pyridine ring, in conjunction with the oxygen of the hydroxymethyl
group, allows 6-Methyl-2-pyridinemethanol to function as an effective N,O-bidentate ligand.
This chelation enhances the stability of metal complexes and finds applications in catalysis. For
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instance, it can be used to synthesize cobalt(ll) complexes that have been studied for their
ability to cleave DNA.

Applications in Drug Discovery and Development

While direct incorporation of 6-Methyl-2-pyridinemethanol into final drug structures is not
extensively documented in publicly available literature, its derivatives are crucial intermediates.
The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability
to participate in hydrogen bonding and its favorable pharmacokinetic properties.
Phenyl(pyridin-2-yl)methanol derivatives, for example, are important chiral backbones in the
synthesis of various bioactive compounds.[6]

Safety, Handling, and Storage

As with all chemical reagents, adherence to strict safety protocols is paramount.

Hazard Summary: 6-Methyl-2-pyridinemethanol is classified as an irritant, causing skin and
serious eye irritation.[1] It may also cause respiratory irritation.[1]

e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and
a lab coat.

» Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

» Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

6-Methyl-2-pyridinemethanol is a synthetically versatile and valuable building block. Its
accessible synthesis and the differential reactivity of its functional groups make it a strategic
choice for the construction of complex molecular targets. A thorough understanding of its
chemical behavior, as outlined in this guide, is key to unlocking its full potential in innovative
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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